
(-)-Scopolamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-Scopolamine can be synthesized through various methods. One efficient synthetic route involves the reaction of acetyltropoyl chloride with tropine, followed by contact with an acid to form atroscine . Another method employs continuous-flow synthesis, which features hydroxymethylation and separation of byproducts with high structural similarity to atroscine .
Industrial Production Methods
Industrial production of atroscine often utilizes continuous-flow synthesis due to its efficiency and ability to produce high-purity compounds. This method integrates synthesis and purification steps into one end-to-end system, operating at steady-state and controlled by computer systems .
Chemical Reactions Analysis
Key Metabolic Pathways
(-)-Scopolamine is metabolized via:
-
Oxidative Demethylation : Mediated by cytochrome P450 enzymes (CYP3A subfamily), forming norhyoscine .
-
Glucuronidation and Sulfation : Conjugation reactions dominate in humans, producing water-soluble metabolites excreted in urine .
-
Hydrolysis : Esterase-mediated cleavage of the tropane ester bond, though less prominent in humans .
Table 1: Major Metabolic Pathways and Enzymatic Involvement
Pathway | Enzyme System | Primary Metabolites | Bioactivity Impact |
---|---|---|---|
Oxidative Demethylation | CYP3A4/CYP3A5 | Norhyoscine | Reduced anticholinergic activity |
Glucuronidation | UGT1A4/UGT2B7 | Scopolamine glucuronide | Enhanced renal excretion |
Sulfation | SULT1A1 | Scopolamine sulfate | Detoxification |
Enzymatic Interactions
-
CYP3A Inhibition : Grapefruit juice (via furanocoumarins) inhibits intestinal CYP3A4, increasing scopolamine bioavailability by 59% .
-
UGT Induction : Oral contraceptives reduce glucuronidation efficiency, prolonging plasma half-life .
Pharmacokinetic Alterations with CYP3A Inhibitors
Parameter | Without Inhibitor | With Grapefruit Juice |
---|---|---|
C<sub>max</sub> | 0.54 ± 0.1 ng/mL | 1.2 ± 0.3 ng/mL |
t<sub>max</sub> | 23.5 ± 8.2 min | 59.5 ± 25.0 min |
AUC | 50.8 ± 1.76 ng·min/mL | 112.4 ± 4.2 ng·min/mL |
Physicochemical Influences on Reactivity
Lipophilicity (log P = 0.89) and ionization (log D = 0.31 at physiological pH) dictate its interaction with metabolic enzymes .
Table 2: Calculated Lipophilicity Parameters
Compound | log P | log D (pH 7.4) |
---|---|---|
This compound | 0.89 | 0.31 |
Norhyoscine | 0.51 | -1.76 |
Atropine | 1.57 | -1.22 |
In Vitro and In Vivo Metabolic Studies
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Urinary Excretion : Only 2.6% of oral doses are excreted unchanged, emphasizing extensive metabolism .
-
Half-Life Variability : Ranges from 63.7 ± 1.3 min (oral) to 68.7 ± 1.0 min (IV) .
Metabolite Recovery in Urine
Administration Route | Unchanged Drug | Total Metabolites |
---|---|---|
Oral | 2.6% | 97.4% |
Transdermal | <5% | >95% |
Synthetic and Degradation Reactions
While this compound is primarily biosynthesized in plants, synthetic modifications focus on ester hydrolysis and epoxide ring opening under acidic conditions .
Stability Considerations
Scientific Research Applications
Motion Sickness and Nausea Prevention
(-)-Scopolamine is primarily used for the prevention of nausea and vomiting associated with motion sickness. A Cochrane Review analyzed 14 randomized controlled trials involving 1025 subjects, concluding that scopolamine is significantly more effective than placebo in preventing motion sickness symptoms. It was administered through various routes, including transdermal patches and oral formulations .
Postoperative Nausea and Vomiting (PONV)
In anesthetic practice, this compound is commonly utilized to prevent PONV. A recent retrospective cohort study highlighted that while scopolamine is effective in managing postoperative nausea, its use in elderly patients may be associated with adverse outcomes such as delirium and pneumonia . This emphasizes the need for careful consideration of patient demographics when prescribing scopolamine.
Cognitive Impairment Models
This compound has been used as a pharmacological model to study cognitive impairments similar to those observed in Alzheimer’s disease (AD). Research indicates that administration of scopolamine can induce cognitive deficits in healthy subjects, making it a valuable tool for understanding AD mechanisms .
Neuropharmacology
Research utilizing this compound has provided insights into cholinergic dysfunctions associated with neurodegenerative diseases. Studies have shown that scopolamine can alter functional brain connectivity, mimicking changes seen in AD patients. This model aids in exploring potential therapeutic interventions .
Drug Development
This compound is also investigated in the context of developing new treatments for cognitive disorders. For instance, studies have explored the effects of various compounds on scopolamine-induced memory impairment in animal models, offering pathways for novel drug development targeting cholinergic pathways .
Safety and Side Effects
While this compound is generally well-tolerated, it can cause side effects such as dry mouth, drowsiness, and blurred vision. A comparative analysis indicated that these side effects are not significantly more prevalent than those associated with other antiemetics like antihistamines . However, increased caution is advised when prescribing to elderly patients due to higher risks of adverse events .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
(-)-Scopolamine operates as a competitive, reversible antagonist of muscarinic receptors, blocking the action of acetylcholine. This inhibition affects the parasympathetic nervous system, leading to effects such as pupil dilation and reduced secretions . This compound’s molecular targets include muscarinic receptors in smooth muscle, secretory glands, and the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Atropine: A closely related compound with similar antimuscarinic properties.
Hyoscyamine: Another tropane alkaloid with similar pharmacological effects.
Scopolamine: Shares structural similarities and is used for similar medical applications.
Uniqueness
(-)-Scopolamine is unique due to its racemic nature, containing both d- and l-hyoscyamine, which contributes to its distinct pharmacological profile. This racemic mixture can result in different therapeutic effects compared to its individual enantiomers.
Biological Activity
(-)-Scopolamine, a tropane alkaloid derived from plants such as Atropa belladonna, is recognized for its diverse biological activities, particularly its role as a muscarinic acetylcholine receptor antagonist. This article explores its pharmacological effects, mechanisms of action, and implications in various clinical contexts, supported by relevant data and case studies.
Scopolamine primarily exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes within the central and peripheral nervous systems. It acts on M1 to M5 subtypes of mAChRs, with varying affinities, leading to a range of therapeutic and adverse effects:
- M1 and M2 Receptors : Scopolamine's antagonism at these receptors is linked to cognitive and memory impairments, resembling symptoms observed in Alzheimer's disease (AD) .
- M4 and M5 Receptors : Inhibition at these sites may offer therapeutic benefits in neurological disorders such as schizophrenia and substance abuse .
Cognitive Effects
Research has shown that scopolamine can induce transient cognitive deficits that mimic the neurophysiological changes seen in AD. A study demonstrated that scopolamine administration led to significant alterations in brain connectivity patterns, with increased delta band connectivity and reduced alpha, beta, and gamma band connectivity . These findings support the notion that scopolamine serves as a psychopharmacological model for studying AD.
Antidepressant Potential
Recent studies have investigated scopolamine's potential as an antidepressant. A meta-analysis summarized various clinical trials assessing its efficacy in treating major depressive disorder (MDD). The results indicated mixed outcomes:
Study | Treatment | Change in MADRS | Response Rate | Remission Rate |
---|---|---|---|---|
Khajavi et al. | Oral Scopolamine vs. Placebo | -3.2 [−5.1; −1.4], p = 0.001 | RR = 0.495 | RR = 0.34 [95% CI: 0.14; 0.83], p = 0.004 |
Park et al. | IV Scopolamine vs. Placebo | No significant differences | 8% vs. 0% | 4% vs. 0% |
Zhou et al. | High Dose IM vs. Placebo | HDRS17: 0.2 [−1.0; 1.5] | Cumulative: 72.7% response | Cumulative: 47% remission |
These findings suggest that while scopolamine may have some antidepressant effects, the results are not consistent across all studies .
Neuroinflammation and Cognitive Impairment
Scopolamine has been linked to increased neuroinflammation, which may contribute to cognitive deficits. A study highlighted that scopolamine treatment resulted in elevated levels of pro-inflammatory cytokines (IL-1β, IL-18, TNF-α) and impairments in memory performance associated with neuroinflammatory responses . This suggests a complex interplay between scopolamine's pharmacological effects and inflammatory processes in the brain.
Case Studies
Several animal models have been utilized to study the effects of scopolamine on memory and cognition:
- Memory Impairment Models : In mice administered scopolamine (1 mg/kg), significant impairments were observed in learning tasks such as the T-maze and novel object recognition tests . These studies measured acetylcholinesterase (AChE) activity, demonstrating that scopolamine increases AChE levels, indicative of disrupted cholinergic signaling.
- Neuroprotective Studies : Research involving co-treatment with antioxidants showed potential neuroprotective effects against scopolamine-induced memory deficits, suggesting avenues for therapeutic intervention .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of (-)-scopolamine in humans, and how do inter-individual variations (e.g., CYP3A polymorphisms) influence its pharmacokinetics?
- Methodological Answer : this compound undergoes hepatic metabolism via cytochrome P450 enzymes (CYP3A subfamily), producing metabolites like norscopolamine and dihydroscopolamine. Conjugation reactions (e.g., glucuronidation) further facilitate excretion. To study variability, researchers should:
- Use targeted metabolomics (LC-MS/MS) to quantify metabolites in plasma/urine .
- Incorporate genetic screening for CYP3A variants in participant cohorts.
- Apply population pharmacokinetic modeling to account for age, liver function, and drug interactions .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices, and how do their sensitivity/specificity compare?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (detection at ng/mL levels) and selectivity, distinguishing this compound from structural analogs .
- GC-MS/MS : Suitable for volatile derivatives but requires extensive sample preparation.
- NMR : Limited to high-concentration studies due to lower sensitivity.
- Key Parameters : Chromatographic separation (e.g., C18 columns), ionization mode (ESI+ for LC-MS), and collision energy optimization to reduce matrix interference .
Advanced Research Questions
Q. How can researchers design randomized, placebo-controlled trials to evaluate this compound’s antidepressant effects while mitigating confounding variables (e.g., baseline mood variability)?
- Methodological Answer :
- Double-blind crossover design : Participants receive both placebo and this compound in randomized sequences (e.g., P/S vs. S/P groups), with washout periods to eliminate carryover effects .
- Stratified randomization : Group participants by baseline depression severity (e.g., MADRS scores) to control for mood variability.
- Outcome measures : Use standardized scales (e.g., HAM-D) at fixed intervals post-infusion. Include biomarkers (e.g., BDNF levels) to correlate clinical and molecular responses .
Q. What strategies resolve contradictory findings in this compound studies, such as its pro-cognitive vs. amnestic effects in animal models?
- Methodological Answer :
- Dose-response analysis : Systematically test low (0.1 mg/kg) vs. high (1.0 mg/kg) doses in rodent models to identify biphasic effects.
- Behavioral task specificity : Use Morris water maze for spatial memory vs. fear conditioning for emotional memory to disentangle cognitive domains.
- Mechanistic follow-up : Pair behavioral data with ex vivo receptor binding assays (e.g., muscarinic M1/M4 affinity) to clarify dose-dependent receptor saturation .
Q. How can the PICO(T) framework structure a systematic review on this compound’s efficacy in motion sickness prevention?
- Methodological Answer :
- Population (P) : Adults with motion sickness susceptibility.
- Intervention (I) : Transdermal this compound patches (1.5 mg/72h).
- Comparison (C) : Oral antihistamines (e.g., dimenhydrinate).
- Outcome (O) : Incidence of nausea/vomiting (binary) and symptom severity (VAS scale).
- Time (T) : Acute exposure (e.g., 4-hour boat rides).
- Implementation : Use PRISMA guidelines for literature screening and meta-analysis of RCTs. Assess heterogeneity via I² statistics .
Q. Data Contradiction & Validation
Q. How should researchers address discrepancies in this compound’s reported half-life across species (e.g., humans vs. rodents)?
- Methodological Answer :
- Species-specific pharmacokinetic modeling : Adjust for metabolic rate differences (e.g., allometric scaling of clearance rates).
- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte assays to compare metabolic stability across species.
- Validation : Replicate studies with harmonized protocols (e.g., identical dosing routes, sampling intervals) .
Q. Methodological Frameworks
Q. Which criteria (e.g., FINER) ensure a this compound research question is both novel and feasible?
- Methodological Answer : Apply the FINER framework :
- Feasible : Access to validated analytical methods (e.g., LC-MS/MS platforms).
- Interesting : Explore understudied areas (e.g., this compound’s impact on neuroinflammation).
- Novel : Investigate combination therapies (e.g., with acetylcholinesterase inhibitors).
- Ethical : Adhere to human trial protocols (IRB approval for controlled substance use).
- Relevant : Align with NIH priorities (e.g., non-opioid motion sickness treatments) .
Q. Data Presentation
Table 1. LC-MS Parameters for this compound Quantification
Properties
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12?,13-,14+,15-,16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STECJAGHUSJQJN-QBMZJCKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043812 | |
Record name | (+/-)-Scopolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified | |
Record name | SCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting., The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center. | |
Record name | SCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine | |
Record name | SCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous liquid | |
CAS No. |
138-12-5, 51-34-3 | |
Record name | Atroscine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Scopolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/ | |
Record name | SCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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